molecular formula C19H18O4 B10756082 R,S-Warfarin alcohol CAS No. 37571-78-1

R,S-Warfarin alcohol

Cat. No.: B10756082
CAS No.: 37571-78-1
M. Wt: 310.3 g/mol
InChI Key: ZUJMMGHIYSAEOU-SWLSCSKDSA-N
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Description

R,S-Warfarin alcohol is a chiral compound derived from the reduction of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each of which can be reduced to form this compound. This compound retains some anticoagulant activity and is of interest in both clinical and research settings due to its stereospecific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of R,S-Warfarin alcohol involves the reduction of warfarin. This reduction can be achieved using various reductive agents and conditions. For example, the reduction of warfarin can be carried out using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction typically proceeds at room temperature and yields a mixture of this compound isomers .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of chiral catalysts or enzymes to achieve stereospecific reduction. The process may also involve multiple purification steps, such as chromatography, to isolate the desired isomers .

Chemical Reactions Analysis

Types of Reactions: R,S-Warfarin alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

R,S-Warfarin alcohol has several scientific research applications:

Mechanism of Action

R,S-Warfarin alcohol exerts its effects by inhibiting the vitamin K epoxide reductase complex in the liver. This inhibition leads to a decrease in the reduced form of vitamin K, which is essential for the gamma-carboxylation of vitamin K-dependent clotting factors. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulant effects .

Comparison with Similar Compounds

Uniqueness: R,S-Warfarin alcohol is unique due to its stereospecific properties and the ability to retain some anticoagulant activity. Its study provides insights into the stereospecific metabolism and pharmacokinetics of warfarin, which is crucial for optimizing anticoagulant therapy .

Properties

CAS No.

37571-78-1

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1

InChI Key

ZUJMMGHIYSAEOU-SWLSCSKDSA-N

Isomeric SMILES

C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Origin of Product

United States

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